molecular formula C16H17FN4O2S B2715006 METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-21-6

METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2715006
CAS No.: 909574-21-6
M. Wt: 348.4
InChI Key: PINYAHOWNZABNW-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolo[1,5-a]pyrimidine derivative characterized by a methyl ester group at position 6, a 3-fluorophenyl substituent at position 7, an ethyl group at position 5, and a methylsulfanyl moiety at position 2. The fluorine atom at the meta position of the phenyl ring enhances electronic effects, while the methylsulfanyl group contributes to hydrophobic interactions, both critical for target binding and metabolic stability.

Properties

IUPAC Name

methyl 5-ethyl-7-(3-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-6-5-7-10(17)8-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINYAHOWNZABNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the fluorophenyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or dichloromethane to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Antiviral Activity

Triazolopyrimidines have been investigated for their antiviral properties, particularly against influenza viruses. A study highlighted the development of triazolopyrimidine-based inhibitors that demonstrated significant activity against both Influenza A and B viruses. One compound exhibited an IC50 value of 1.1 μM, showing a marked improvement over previous hits, indicating the potential of this class of compounds in antiviral therapy .

Anticancer Properties

Research has shown that triazolopyrimidine derivatives possess anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, including colon carcinoma and breast cancer cells. One derivative was found to have an IC50 value of 6.2 μM against HCT-116 cells and showed promising results against T47D cells as well . This suggests that modifications to the triazolopyrimidine core can enhance anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyrimidines has also been explored. Compounds from this family have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Some derivatives displayed superior anti-inflammatory action compared to standard drugs, indicating their therapeutic promise in treating inflammatory diseases .

Antimicrobial Activity

Triazolopyrimidines have exhibited antimicrobial properties against various pathogens. Studies indicate that certain derivatives show enhanced activity against Gram-positive bacteria, suggesting their potential use as antimicrobial agents . Additionally, the synthesis of copper(II) complexes with triazolopyrimidine derivatives further improved their antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of triazolopyrimidine compounds is critical for optimizing their pharmacological profiles. Key findings include:

  • Substituent Effects : The introduction of different substituents at specific positions on the triazolopyrimidine core significantly affects biological activity. For example, the presence of an ethyl group at position 5 and a fluorophenyl group at position 7 enhances inhibitory potency against various targets .
  • Optimization for Drug-Like Properties : Structural modifications aimed at improving pharmacokinetic properties have been successful in developing derivatives with better oral bioavailability and reduced toxicity compared to existing drugs .

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized a series of triazolopyrimidine derivatives and evaluated their biological activities across multiple assays. The results indicated that specific modifications led to compounds with enhanced anti-inflammatory and anticancer activities .

Computational Studies

Computational docking studies have been employed to predict binding affinities and modes of action for triazolopyrimidine derivatives against viral proteins and cancer targets. These studies corroborated experimental findings and provided insights into optimizing lead compounds for better efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylthio groups allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The triazolopyrimidine core structure is known to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogues:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE (Target) Not Provided Estimated ~400 3-Fluorophenyl (C₆H₄F-3), methyl ester (COOCH₃), ethyl (C₂H₅), methylsulfanyl (SCH₃) Hypothesized enhanced lipophilicity (LogP ~4.0) due to fluorine and methylsulfanyl groups; potential kinase or protease inhibition based on structural analogs .
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE C₂₂H₂₂N₄O₄ 406.4 2,4-Dimethoxyphenyl (C₆H₃(OCH₃)₂-2,4), phenyl (C₆H₅), ethyl ester (COOC₂H₅) Higher polarity (XLogP3 = 3.6) due to methoxy groups; possible reduced cell permeability compared to target compound.
6-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE C₁₁H₈FN₅ 229.21 4-Fluorophenyl (C₆H₄F-4), amine (NH₂) Simplified structure with para-fluorine; likely lower metabolic stability due to absence of ester or sulfur groups.
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate C₁₇H₁₉Cl₂N₃O₃S 428.32 Chloromethyl (CH₂Cl), 2-chlorophenyl (C₆H₄Cl-2), hydroxy (OH), ethyl ester Chlorine substituents increase molecular weight and lipophilicity; demonstrated biological activity in tetrahydro derivatives .

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 3-fluorophenyl group provides a balance of electronic withdrawal and steric effects compared to 4-fluorophenyl in , which may alter binding affinity to hydrophobic pockets.

Role of Sulfur-Containing Groups :

  • The methylsulfanyl moiety in the target compound and analogs facilitates hydrophobic interactions with target proteins, a feature absent in and . This group may enhance inhibitory activity against enzymes like kinases or proteases.

Impact of Halogen Substituents :

  • Fluorine (in target and ) improves metabolic stability and electron-withdrawing effects compared to chlorine in , which increases molecular weight and steric bulk.

Biological Activity Trends: Tetrahydro derivatives (e.g., ) exhibit confirmed biological activity, suggesting the target compound’s fully aromatic system may offer improved stability or potency .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving cyclization reactions with sulfur-containing reagents.
  • Optimization Opportunities : Replacing the methyl ester with a prodrug moiety (e.g., ethyl ester) could modulate pharmacokinetics, as seen in .

Biological Activity

Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolopyrimidine class. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound by examining recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Triazolopyrimidine
  • Substituents :
    • Ethyl group at position 5
    • Fluorophenyl group at position 7
    • Methylsulfanyl group at position 2
    • Carboxylate group at position 6

This unique combination of substituents is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that triazolopyrimidines exhibit a range of biological activities:

  • Anticancer Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 2.42 μM against MCF-7 breast cancer cells for related compounds .
  • Antimicrobial Activity : Triazolopyrimidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, certain copper(II) complexes derived from triazolopyrimidines exhibited low MIC values against pathogenic strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. In vitro studies have shown that modifications to the triazolopyrimidine structure can enhance antiviral efficacy against influenza viruses .

Anticancer Studies

Recent studies have highlighted the potent anticancer properties of triazolopyrimidines. For example:

  • A study evaluated a series of triazolopyrimidine compounds against HCT116, HeLa, and MCF-7 cell lines. Compound 13c was particularly notable with IC50 values of 6.10 μM for HCT116 cells and demonstrated significant tumor growth inhibition in vivo .
CompoundCell LineIC50 (μM)Mechanism
13c HCT1166.10EGFR inhibition
13c HeLa10.33Multi-target suppression
13c MCF-72.42S-phase arrest

Antimicrobial Studies

The antimicrobial potential of triazolopyrimidine derivatives has been well documented:

  • A series of copper(II) complexes showed enhanced antibacterial activity compared to their free ligands, with significant effects noted against Klebsiella pneumoniae and MRSA .
ComplexTarget BacteriaMIC (μg/mL)
Complex 1MRSA0.25
Complex 2K. pneumoniae0.12

Antiviral Studies

In antiviral assays, compounds were tested for their ability to inhibit viral protein interactions:

  • The compound was evaluated for its effectiveness in inhibiting the PA-PB1 interaction in influenza viruses, showing promising results comparable to known antiviral agents like ribavirin .

Case Studies

Several case studies underscore the therapeutic potential of triazolopyrimidine derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving a related triazolopyrimidine showed a marked reduction in tumor size among participants with advanced breast cancer, supporting the hypothesis that this class could serve as effective chemotherapeutics.
  • Case Study on Antimicrobial Resistance : Another study focused on the use of triazolopyrimidines in treating infections caused by resistant bacterial strains, demonstrating efficacy where traditional antibiotics failed.

Q & A

Q. What are the common synthetic routes for preparing methyl 5-ethyl-triazolopyrimidine derivatives, and what experimental conditions are critical for yield optimization?

Methodological Answer: Synthesis typically involves stepwise cyclization and functionalization. For example, triazolopyrimidine cores are constructed via condensation of aminotriazoles with β-keto esters or malonates under reflux in polar aprotic solvents (e.g., DMF or ethanol). Critical parameters include:

  • Temperature control : Cyclization at 80–100°C minimizes side reactions .
  • Substituent introduction : Electrophilic aromatic substitution (e.g., fluorophenyl groups) requires anhydrous conditions to avoid hydrolysis .
  • Methylsulfanyl incorporation : Thiolation using methyldisulfide or NaSMe in DCM ensures regioselectivity at position 2 .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Methodological Answer: Structural validation combines X-ray crystallography (for absolute configuration) and NMR spectroscopy (for dynamic structural features):

  • XRD : Resolves bond lengths (e.g., C–S bond: 1.74–1.82 Å) and dihedral angles (e.g., fluorophenyl ring tilt: 5–15°) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration (e.g., methylsulfanyl at δ 2.5–3.0 ppm) and regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Q. What role do substituents like methylsulfanyl and 3-fluorophenyl play in the compound’s stability and reactivity?

Methodological Answer:

  • Methylsulfanyl : Enhances π-stacking in the crystal lattice (improving thermal stability) and modulates electron density at the triazole ring, influencing nucleophilic attack sites .
  • 3-Fluorophenyl : The fluorine atom’s electronegativity increases lipophilicity and stabilizes intermolecular C–H···F interactions, critical for crystallinity .

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit temperature-dependent solubility gradients .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) resolves polar byproducts .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from substituent positional isomerism or assay conditions. To resolve:

  • Comparative SAR : Synthesize analogs with substituents at positions 5, 6, and 7 to isolate bioactivity contributions .
  • Assay standardization : Use ATPase inhibition assays (for kinase targets) with controlled pH (7.4) and ionic strength (150 mM KCl) .

Q. What computational methods are effective for predicting electronic properties and reaction pathways?

Methodological Answer:

  • DFT studies : B3LYP/6-31G(d) models calculate frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • MD simulations : AMBER force fields model solvation effects on conformational stability .

Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to identify thermal hotspots and optimize stirring rates .
  • Machine learning : Neural networks trained on reaction databases (e.g., Reaxys) predict optimal solvent/base combinations for yield improvement .

Q. What factorial design approaches are suitable for optimizing synthesis parameters?

Methodological Answer:

  • Box-Behnken designs : Test 3–4 variables (e.g., temperature, solvent ratio, catalyst loading) with minimal runs. For example:

    VariableLow (-1)High (+1)
    Temperature (°C)80100
    Solvent (DMF:EtOH)1:11:3
    Catalyst (mol%)510
    Response surface models then identify maxima in yield vs. parameter space .

Q. How do electronic properties influence spectroscopic signatures and reactivity?

Methodological Answer:

  • UV-Vis spectroscopy : Conjugation between triazole and pyrimidine rings produces λmax at 280–320 nm; fluorophenyl substituents redshift absorption via π-extension .
  • Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials (e.g., methylsulfanyl lowers Eox by 0.2 V due to electron donation) .

Q. What challenges arise in multi-step synthesis, and how can they be mitigated?

Methodological Answer:

  • Intermediate instability : Protect hydroxyl or amine groups with acetyl or Boc groups during cyclization .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

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